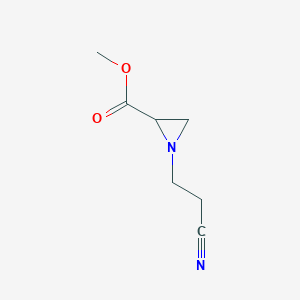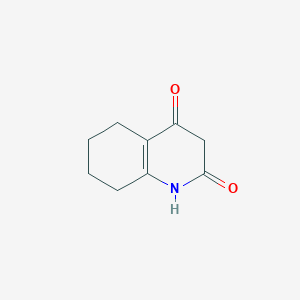
5,6,7,8-Tetrahydroquinoline-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6,7,8-Tetrahydroquinoline-2,4(1H,3H)-dione is a heterocyclic organic compound. It belongs to the class of quinolines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a quinoline core with additional functional groups that may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroquinoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the quinoline core.
Functional Group Transformations: Introduction of the dione functionality through oxidation or other functional group transformations.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
化学反应分析
Types of Reactions
5,6,7,8-Tetrahydroquinoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline derivatives with higher oxidation states.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Introduction of different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction may produce tetrahydroquinoline derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinoline derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive quinolines.
Industry: Use in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5,6,7,8-Tetrahydroquinoline-2,4(1H,3H)-dione would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription.
相似化合物的比较
Similar Compounds
Quinoline: A parent compound with a simpler structure.
Isoquinoline: A structural isomer with different biological properties.
Tetrahydroquinoline: A reduced form of quinoline with similar reactivity.
Uniqueness
5,6,7,8-Tetrahydroquinoline-2,4(1H,3H)-dione is unique due to its specific functional groups and potential biological activities. Its dione functionality may impart distinct chemical reactivity and biological interactions compared to other quinoline derivatives.
属性
分子式 |
C9H11NO2 |
|---|---|
分子量 |
165.19 g/mol |
IUPAC 名称 |
5,6,7,8-tetrahydro-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C9H11NO2/c11-8-5-9(12)10-7-4-2-1-3-6(7)8/h1-5H2,(H,10,12) |
InChI 键 |
LUBYRXRUGVFMJG-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)C(=O)CC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11917816.png)

![3-Aminoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11917831.png)

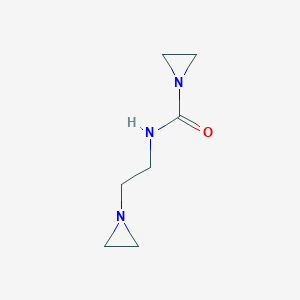
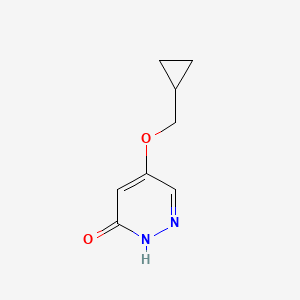
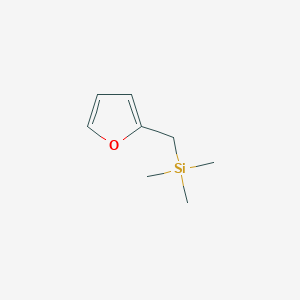
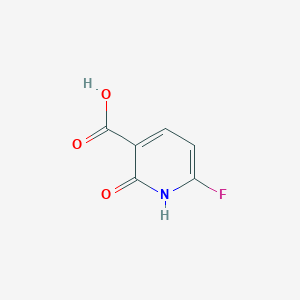
![1-(Imidazo[1,2-a]pyridin-8-yl)ethanone](/img/structure/B11917862.png)
![2H-Oxazolo[4,5-g]indazole](/img/structure/B11917863.png)

